CN1CCN(CC1)c2ncnc3ccc(Br)cc23 . The InChI representation is 1S/C13H15BrN4/c1-17-4-6-18(7-5-17)13-11-8-10(14)2-3-12(11)15-9-16-13/h2-3,8-9H,4-7H2,1H3 .
6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline is an organic compound that belongs to the quinazoline family, characterized by a bromine atom at the 6-position and a 4-methylpiperazine substituent. This compound serves as a significant building block in organic synthesis and has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The compound can be synthesized from commercially available starting materials, including 6-bromoquinazoline and 4-methylpiperazine. Its synthesis is facilitated through various chemical reactions involving nucleophilic substitutions and other transformations.
6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline is classified as a quinazoline derivative. Quinazolines are heterocyclic compounds that have been extensively studied due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
The synthesis of 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline typically involves the following steps:
The reaction mechanism involves the nucleophilic attack of the piperazine nitrogen on the electrophilic carbon of the brominated quinazoline ring, leading to the formation of the desired product.
The molecular structure of 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline can be represented as follows:
The structure features a quinazoline core with a bromine atom at the 6-position and a piperazine ring substituted at the 4-position.
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the molecular structure:
6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline can undergo several chemical reactions:
The choice of reagents and reaction conditions significantly influences the yield and selectivity of these reactions, making careful optimization crucial for successful synthesis.
In biological contexts, compounds like 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline are often investigated for their potential therapeutic effects. The mechanism of action typically involves:
Studies have shown that quinazoline derivatives can inhibit key pathways involved in cancer progression, making them valuable candidates for drug development .
Molecular docking studies have demonstrated that certain derivatives exhibit strong binding affinities to targets like epidermal growth factor receptor (EGFR), which is crucial for cancer treatment .
6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline has several applications in scientific research:
Quinazoline derivatives exhibit broad bioactivity by mimicking purine nucleotides, enabling competitive inhibition of ATP-binding sites in kinases and other enzymatic targets. Rational design of 6-bromo-4-(4-methylpiperazin-1-yl)quinazoline derivatives leverages three core principles:
Synthesis typically follows a multistep sequence starting from anthranilic acid or its derivatives:
Table 1: Key Synthetic Pathways
| Starting Material | Reaction Sequence | Key Reagents/Conditions | Yield | Ref |
|---|---|---|---|---|
| 5-Bromoanthranilic acid | Cyclization → Chlorination → Amination | (i) Formamide, 120°C; (ii) POCl₃/DMF; (iii) 1-Methylpiperazine, Et₃N, reflux | 65–75% | [1] [9] |
| 6-Bromo-2-mercaptoquinazolin-4(3H)-one | Alkylation → Nucleophilic substitution | (i) Alkyl halides, K₂CO₃, DMF; (ii) 1-Methylpiperazine, NMP, 110°C | 70–80% | [4] [6] |
| 4-Chloro-6-bromoquinazoline | Direct amination | 1-Methylpiperazine, DIPEA, acetonitrile, 80°C | 85–90% | [1] [3] |
The chlorination-amination route is most efficient: 5-bromoanthranilic acid undergoes cyclization with formamide to form 6-bromoquinazolin-4(3H)-one, followed by chlorination with POCl₃/DMF. The resulting 4,6-dibromoquinazoline reacts regioselectively with 1-methylpiperazine to yield the title compound [1] [9]. Microwave-assisted amination reduces reaction times from hours to minutes while maintaining yields >80% [6].
The C6 bromine atom enables precise derivatization via metal-catalyzed cross-coupling, while the C4 methylpiperazine group resists displacement under mild conditions:
Regioselectivity Insight: Electron-rich piperazine at C4 deactivates electrophilic substitution at C5/C7 but activates C6–Br toward oxidative addition in Pd(0)-catalyzed reactions [7].
The 4-methylpiperazine moiety profoundly impacts physicochemical properties:
CAS No.: 26681-79-8
CAS No.: 118013-66-4
CAS No.:
CAS No.: 59200-40-7